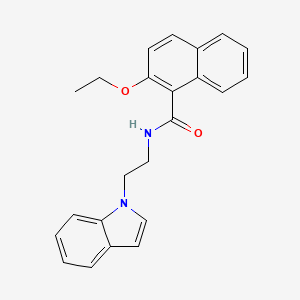![molecular formula C18H21F2N5OS B2571659 5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-54-4](/img/structure/B2571659.png)
5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-((3,4-Difluorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a novel triazole-pyrimidine hybrid . It has a molecular formula of C19H23F2N5OS and a molecular weight of 407.48.
Synthesis Analysis
The synthesis of this compound involves a series of steps. In one of the steps, piperazine was added to a solution of a precursor compound and potassium carbonate in CHCl3 at room temperature . The synthesized compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound was confirmed by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were carried out under controlled conditions. The reactions were monitored and the products were characterized using various spectroscopic techniques .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of triazole derivatives, including those with complex substitutions similar to the queried compound, reveals a deep interest in developing novel chemical entities with potential biological activity. For instance, studies on the synthesis of 1,2,4-triazole derivatives have identified their antimicrobial activities, showcasing the methodological advancements in creating such compounds and evaluating their biological efficacy (Bektaş et al., 2007).
Biological Activity and Therapeutic Potential
Compounds with structures incorporating elements of the triazole ring and piperazine substitutions have been extensively studied for their potential therapeutic applications. For example, research on substituted 1,3,5-triazinylpiperazines has explored their role in targeting serotonin receptors, indicating the potential for such compounds in treating neurological disorders (Łażewska et al., 2019). Similarly, structural characterization studies of isothiazolopyridines highlight the exploration of analgesic properties, contributing to the understanding of how chemical structure impacts biological activity (Karczmarzyk & Malinka, 2008).
Anticancer Research
A notable area of research involves the evaluation of triazole derivatives as anticancer agents. Studies have focused on understanding how these compounds can inhibit cancer cell growth by targeting specific cellular mechanisms or receptors, such as the synthesis and SAR (structure-activity relationship) analysis of triazolopyrimidines as a unique class of anticancer agents inhibiting tubulin polymerization (Zhang et al., 2007).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of triazole derivatives have also been a significant focus. Compounds synthesized from triazole and related heterocyclic scaffolds have been evaluated for their effectiveness against various microbial and fungal pathogens, highlighting the potential for these compounds in developing new antimicrobial agents (Idrees, Kola, & Siddiqui, 2019).
Wirkmechanismus
The compound exhibits promising neuroprotective and anti-inflammatory properties. It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Eigenschaften
IUPAC Name |
5-[(3,4-difluorophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5OS/c1-3-23-6-8-24(9-7-23)15(12-4-5-13(19)14(20)10-12)16-17(26)25-18(27-16)21-11(2)22-25/h4-5,10,15,26H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOYPWQEJWPNTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC(=C(C=C2)F)F)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-4-[(4-ethylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2571578.png)

![8-cyclohexyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571581.png)
![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2571582.png)
![(E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571583.png)

![[1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine](/img/structure/B2571586.png)
![oxadiazol-5-yl]-3H-pyrimidin-4-one](/img/structure/B2571588.png)

![2-benzylsulfanyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2571590.png)
![N-(2-chloro-4-methylphenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2571596.png)

![2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2571598.png)